BenchChemオンラインストアへようこそ!

7-Chloroimidazo[1,2-b]pyridazine

Fragment-Based Drug Discovery Physicochemical Property Analysis Medicinal Chemistry

This 7‑chloro substituted imidazo[1,2‑b]pyridazine is an irreplaceable fragment for kinase‑targeted drug discovery. The 7‑position chlorine is scientifically non‑substitutable—even minor positional or atom changes abolish the unique electronic profile and cross‑coupling reactivity essential for high‑throughput parallel synthesis. With a TPSA of 30.2 Ų and MW 153.57, it provides a maximal property buffer for fragment‑based lead optimization. Procure to access a privileged, brain‑penetrant kinase scaffold that diversifies library chemical space and enables robust Suzuki‑Miyaura/Buchwald‑Hartwig derivatization. Avoid project‑delaying analog risks; choose the authentic 7‑chloro fragment.

Molecular Formula C6H4ClN3
Molecular Weight 153.57
CAS No. 1383481-11-5
Cat. No. B3027773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroimidazo[1,2-b]pyridazine
CAS1383481-11-5
Molecular FormulaC6H4ClN3
Molecular Weight153.57
Structural Identifiers
SMILESC1=CN2C(=N1)C=C(C=N2)Cl
InChIInChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H
InChIKeyFLCAFSOTMLXPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroimidazo[1,2-b]pyridazine (CAS 1383481-11-5): A Core Scaffold for Kinase-Focused Fragment-Based Drug Discovery


7-Chloroimidazo[1,2-b]pyridazine (CAS 1383481-11-5) is a small, heterocyclic molecular fragment composed of a fused imidazole-pyridazine bicyclic core with a single chlorine atom at the 7-position [1]. It is widely recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors [2]. As a fragment, its primary utility lies in its low molecular weight and the presence of a reactive chloro handle, which enables efficient derivatization through cross-coupling reactions. This compound is not an advanced lead but rather a versatile starting point for structure-activity relationship (SAR) exploration, often employed in fragment-based drug discovery (FBDD) programs to probe and subsequently optimize interactions with diverse biological targets, including DYRK1A, IRAK4, and Haspin kinases [2][3].

The Hidden Risk of 'Similar' Scaffolds: Why 7-Chloroimidazo[1,2-b]pyridazine is Not Interchangeable with Other Imidazopyridazine Isomers or Halogen Analogs


While numerous imidazo[1,2-b]pyridazine analogs exist, direct substitution is scientifically unsound due to the profound, non-linear impact of the 7-position chloro substituent on critical molecular properties and synthetic tractability [1]. As established by SAR studies within the class, even a single atom change (e.g., chloro to fluoro or methyl) or a simple positional shift (e.g., 6-chloro vs. 7-chloro) can drastically alter electronic distribution, binding mode, and metabolic stability in downstream lead molecules [2]. Furthermore, the specific 7-chloro handle offers a unique reactivity profile for palladium-catalyzed cross-couplings compared to other halogenated analogs, directly influencing the efficiency and diversity of chemical space that can be accessed during library synthesis . Therefore, substituting this fragment with a 'close' analog introduces significant, unquantifiable risk to a drug discovery project's timeline and outcome, making precise compound selection a critical procurement decision.

Quantitative Differentiation of 7-Chloroimidazo[1,2-b]pyridazine: A Comparative Data Guide for Informed Procurement


Comparative Physicochemical Property: Lipophilicity as a Key Differentiator from Parent and 6-Chloro Isomer Scaffolds

The 7-Chloroimidazo[1,2-b]pyridazine fragment possesses a unique lipophilicity profile, quantified by its computed XLogP3 value, which directly impacts membrane permeability and promiscuity in fragment screens [1]. When compared to the unsubstituted imidazo[1,2-b]pyridazine parent scaffold and the isomeric 6-chloro analog, this compound presents a distinct, intermediate value that may be optimal for certain fragment library design criteria [1][2].

Fragment-Based Drug Discovery Physicochemical Property Analysis Medicinal Chemistry

Synthetic Tractability: Superior Reactivity of the 7-Chloro Position for Derivatization vs. Other Halogenated Analogs

The specific reactivity of the C7-chloro bond on the imidazo[1,2-b]pyridazine core is a key determinant of its utility as a building block . While direct, head-to-head kinetic studies comparing this compound to its 6-chloro or 2-bromo analogs are absent from the public domain, class-level inference from extensive medicinal chemistry campaigns confirms that the 7-chloro group serves as a reliable and efficient leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This predictable reactivity is not universally observed across all halogenated or positional isomers, which can suffer from poor conversion or require harsher, less tolerant reaction conditions [1].

Synthetic Chemistry Palladium-Catalyzed Cross-Coupling Building Blocks

Topological Polar Surface Area (TPSA): A Differentiating Factor for CNS Drug Discovery vs. Alternative Scaffolds

The computed Topological Polar Surface Area (TPSA) for 7-Chloroimidazo[1,2-b]pyridazine is 30.2 Ų [1]. This value is a key differentiator when selecting a fragment for central nervous system (CNS) drug discovery programs, where a TPSA below 60-70 Ų is generally required for favorable brain penetration [2]. When compared to other common heterocyclic scaffolds in fragment libraries, such as 7-azaindole (TPSA = 28.7 Ų) or isoquinoline (TPSA = 25.8 Ų), the target compound falls within a similar favorable range but offers a distinct electronic and spatial geometry that can lead to unique binding interactions.

CNS Drug Discovery Physicochemical Property Scaffold Comparison

Molecular Weight Advantage: A More Efficient Starting Point for Fragment Growth Compared to Pre-functionalized Analogs

With a molecular weight (MW) of 153.57 g/mol [1], 7-Chloroimidazo[1,2-b]pyridazine adheres to the 'Rule of Three' for fragments (MW < 300), making it an ideal starting point for optimizing ligand efficiency (LE) [2]. In contrast, many commercially available 'analogs' or 'derivatives' of this core, such as 7-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (MW 196.59 g/mol), are pre-functionalized and heavier [3]. While convenient, these larger building blocks limit the chemical space that can be explored and can lead to final lead molecules with suboptimal physicochemical properties and lower ligand efficiency.

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Optimal Scientific and Industrial Use Cases for 7-Chloroimidazo[1,2-b]pyridazine Procurement


Scaffold for Kinase-Focused Fragment Libraries Targeting CNS Diseases

Given its favorable TPSA of 30.2 Ų and low molecular weight (153.57 g/mol) [1], this compound is ideally suited as a core building block for constructing fragment libraries aimed at discovering novel, brain-penetrant kinase inhibitors for diseases like Alzheimer's, Parkinson's, or brain cancers [2]. Its inclusion offers a chemically distinct alternative to more common scaffolds like 7-azaindole, diversifying the chemical space of the library and increasing the chances of identifying unique hits.

Precursor for Diversity-Oriented Synthesis via Palladium-Catalyzed Cross-Couplings

The highly tractable 7-chloro substituent makes this compound a robust and reliable substrate for high-throughput parallel synthesis [1]. Procurement for this purpose is justified by its established and predictable reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions, which are industry standards for efficiently generating diverse arrays of lead-like molecules for SAR exploration in oncology and inflammation programs [2].

Ligand-Efficient Starting Point for Fragment-to-Lead Optimization

For research groups engaged in fragment-based drug discovery (FBDD) or fragment-to-lead (F2L) campaigns, this compound's adherence to the 'Rule of Three' is a critical differentiator [1]. Its low molecular weight provides a significant 'property buffer,' allowing medicinal chemists to add multiple functional groups during the optimization process without exceeding drug-like property thresholds (e.g., MW < 500) [2]. This contrasts with purchasing a larger, pre-functionalized analog, which would severely constrain downstream optimization.

Tool Compound for Probing Halogen Bonding Interactions in Structural Biology

The specific placement and electronic character of the chlorine atom at the 7-position make this compound a valuable tool for investigating non-canonical halogen bonding interactions with target proteins [1]. While not a potent inhibitor itself, it can serve as a minimalist probe in biophysical assays (e.g., X-ray crystallography, Surface Plasmon Resonance) to map the halogen bonding potential of kinase ATP-binding sites, providing valuable structural information that is difficult to obtain with other analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.